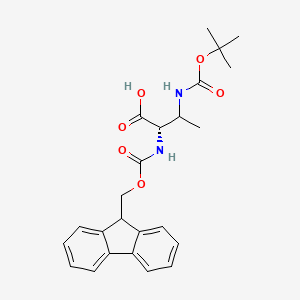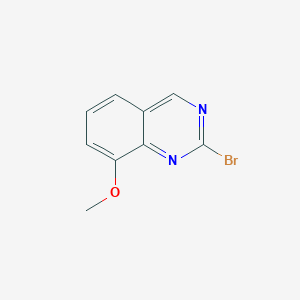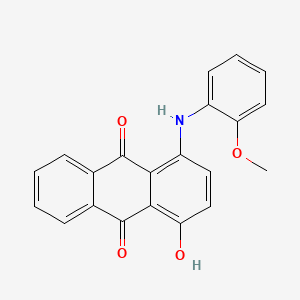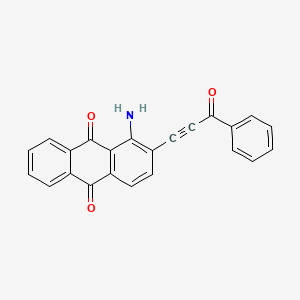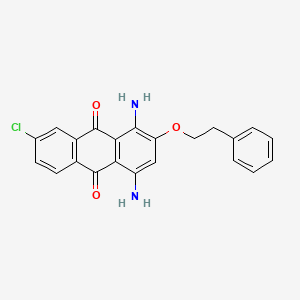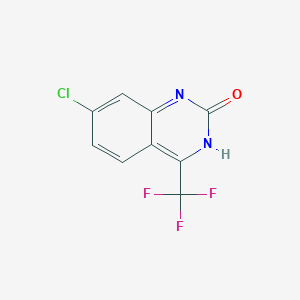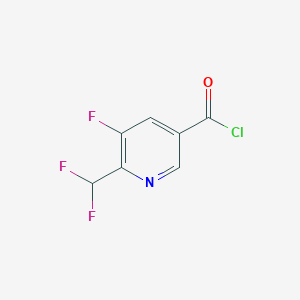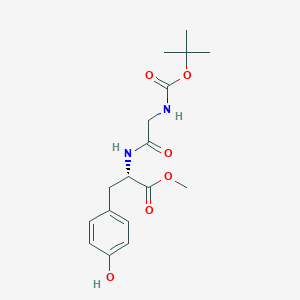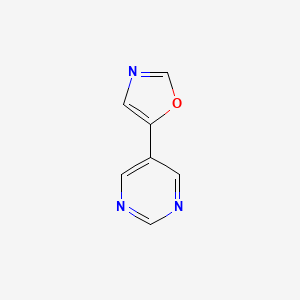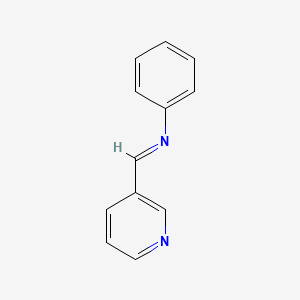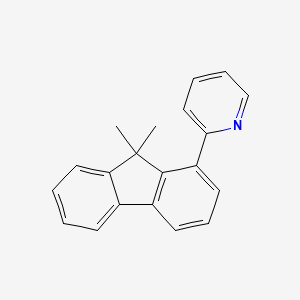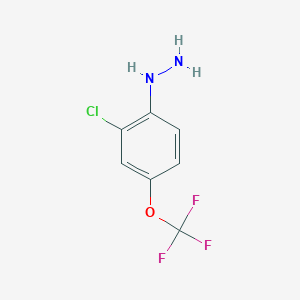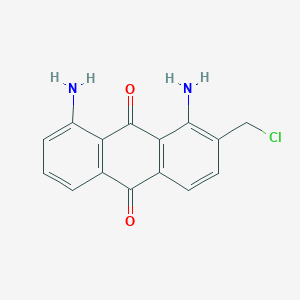
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino groups at the 1 and 8 positions, a chloromethyl group at the 2 position, and a quinone structure at the 9 and 10 positions. Anthracene derivatives, including this compound, are known for their diverse applications in organic electronics, dyes, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diamino-2-(chloromethyl)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at the 1 and 8 positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Chloromethylation: The chloromethyl group is introduced at the 2 position using formaldehyde and hydrochloric acid in the presence of a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The quinone structure can be reduced to hydroquinone using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: 1,8-Dinitro-2-(chloromethyl)anthracene-9,10-dione.
Reduction: 1,8-Diamino-2-(chloromethyl)anthracene-9,10-dihydroquinone.
Substitution: 1,8-Diamino-2-(substituted methyl)anthracene-9,10-dione
科学的研究の応用
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
作用機序
The mechanism of action of 1,8-diamino-2-(chloromethyl)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species, leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,8-Diaminoanthracene-9,10-dione: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl-9,10-anthraquinone: Lacks the amino groups, reducing its potential for biological activity.
1,8-Diamino-2-methyl-anthracene-9,10-dione: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications
Uniqueness
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione is unique due to the combination of amino and chloromethyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
60340-57-0 |
|---|---|
分子式 |
C15H11ClN2O2 |
分子量 |
286.71 g/mol |
IUPAC名 |
1,8-diamino-2-(chloromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-6-7-4-5-9-12(13(7)18)15(20)11-8(14(9)19)2-1-3-10(11)17/h1-5H,6,17-18H2 |
InChIキー |
ITNXISGYPQMYGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


